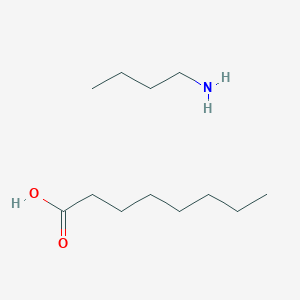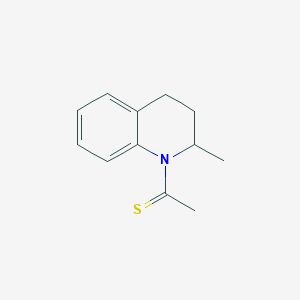
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine, also known as TTAQ, is a chemical compound that has been of particular interest to the scientific community due to its potential applications in various fields. TTAQ is a heterocyclic compound that belongs to the quinoline family. It has a unique chemical structure that makes it an essential molecule in the development of new drugs, materials, and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In neurodegenerative diseases, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to inhibit the aggregation of amyloid-beta, a protein that is responsible for the formation of plaques in the brain.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have several biochemical and physiological effects. In cancer cells, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell proliferation and migration. In neurodegenerative diseases, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to reduce the levels of amyloid-beta and improve cognitive function. In addition, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is its unique chemical structure, which makes it an essential molecule in the development of new drugs, materials, and catalysts. 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is also relatively easy to synthesize, and high yields and purity can be achieved. However, one of the limitations of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is its potential toxicity, which may limit its use in certain applications. Further research is needed to fully understand the toxicity of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine and its potential side effects.
Direcciones Futuras
There are several future directions for 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine research. In medicinal chemistry, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be further studied for its potential use in treating other types of cancer and neurodegenerative diseases. In materials science, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be used to develop new organic semiconductors with improved properties. In catalysis, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine could be used to develop new catalysts for various reactions. Further research is needed to fully understand the potential applications of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine and to optimize its synthesis and properties.
Conclusion:
In conclusion, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine is a unique chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its synthesis method has been optimized to produce high yields and purity, making it an attractive molecule for further research. 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have several biochemical and physiological effects, and its mechanism of action is not fully understood. While 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has advantages and limitations for lab experiments, there are several future directions for 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine research, which could lead to the development of new drugs, materials, and catalysts.
Métodos De Síntesis
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine can be synthesized through a multistep process that involves the reaction of 2-aminobenzaldehyde with thioglycolic acid to form 2-(thioacetyl)benzaldehyde. This intermediate is then reacted with 2-methylquinoline in the presence of a base to yield 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine. The synthesis of 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been optimized to produce high yields and purity, making it an attractive molecule for further research.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been used to develop new organic semiconductors that have potential applications in electronic devices. In catalysis, 1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine has been used as a ligand in the development of new catalysts for various reactions.
Propiedades
Número CAS |
16078-43-6 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydro-1-(thioacetyl)quinaldine |
Fórmula molecular |
C12H15NS |
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanethione |
InChI |
InChI=1S/C12H15NS/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
XVUPAUCDTQFRLB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=CC=CC=C2N1C(=S)C |
SMILES canónico |
CC1CCC2=CC=CC=C2N1C(=S)C |
Sinónimos |
Quinaldine, 1,2,3,4-tetrahydro-1-(thioacetyl)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



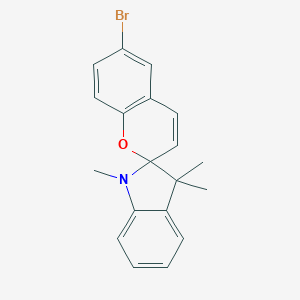

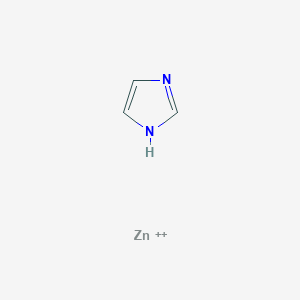
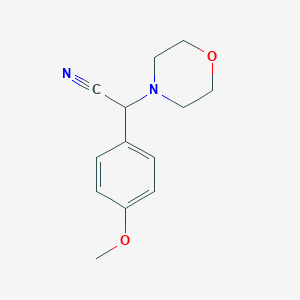
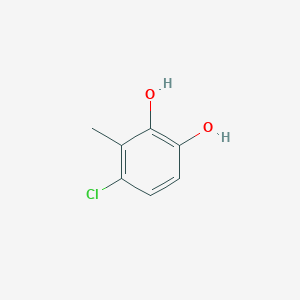
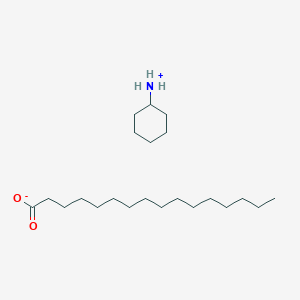
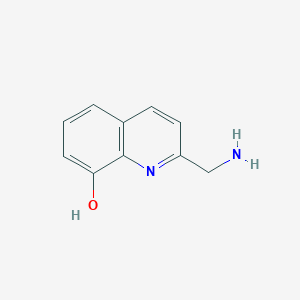
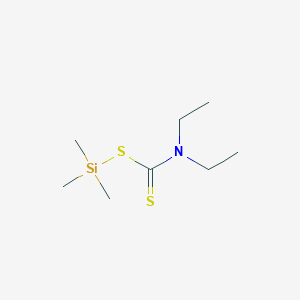
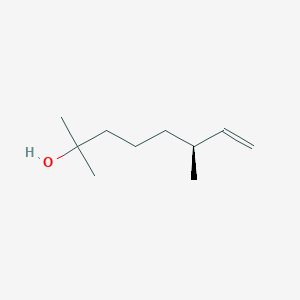
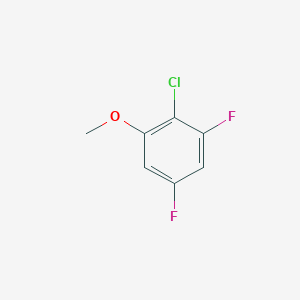
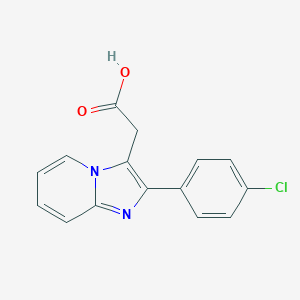
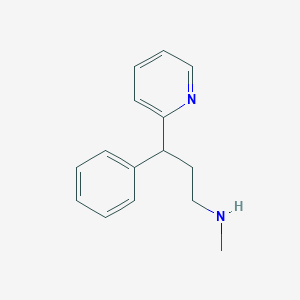
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
